molecular formula C16H16INS B5184566 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide

3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide

Cat. No. B5184566
M. Wt: 381.3 g/mol
InChI Key: IFQVPYHUFQYOME-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide (MBI) is a fluorescent dye that has been extensively used in scientific research. It is a water-soluble cationic dye that can be used in a variety of applications, including bioimaging, staining, and labeling of biomolecules.

Mechanism of Action

The mechanism of action of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide is based on its interaction with biological molecules. 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide is a cationic dye that can bind to negatively charged molecules such as DNA, RNA, and proteins. The binding of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide to these molecules alters their optical properties, resulting in fluorescence emission. The intensity of fluorescence emission is proportional to the amount of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide bound to the biological molecules.
Biochemical and Physiological Effects:
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has been shown to have low toxicity and does not interfere with cellular processes. It is rapidly taken up by cells and can be used for live-cell imaging. 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has been shown to be stable under physiological conditions and does not undergo photobleaching, making it an ideal tool for long-term imaging experiments.

Advantages and Limitations for Lab Experiments

3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has several advantages for lab experiments. It is a highly sensitive fluorescent dye that can detect low concentrations of biomolecules. It is also water-soluble, which makes it easy to use in biological assays. However, 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has some limitations. It is not suitable for use in vivo due to its cationic nature, which can cause toxicity and interfere with cellular processes. It also has a limited excitation wavelength, which can limit its use in multicolor imaging experiments.

Future Directions

There are several future directions for the use of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide in scientific research. One direction is the development of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide derivatives with improved optical properties and biocompatibility. Another direction is the use of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide in the development of biosensors for the detection of biomolecules. 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide can also be used in the development of imaging probes for the diagnosis of diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide is a fluorescent dye that has been extensively used in scientific research. It has unique optical properties that make it an ideal tool for bioimaging, staining, and labeling of biomolecules. 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has low toxicity, is stable under physiological conditions, and can be used for long-term imaging experiments. However, it has some limitations, such as its cationic nature, which can cause toxicity in vivo. There are several future directions for the use of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide in scientific research, including the development of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide derivatives and the use of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide in the development of biosensors and imaging probes.

Synthesis Methods

3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide can be synthesized by reacting 2-phenylethylamine and 2-mercaptobenzothiazole with methyl iodide. The reaction yields a yellow solid that can be purified by recrystallization. The purity of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has been widely used in scientific research due to its unique optical properties. It is a fluorescent dye that emits bright yellow-green fluorescence upon excitation with UV light. This property makes it an ideal tool for bioimaging, staining, and labeling of biomolecules. 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has been used to label proteins, nucleic acids, and lipids in cells and tissues. It has also been used to detect amyloid fibrils, which are associated with neurodegenerative diseases.

properties

IUPAC Name

3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16NS.HI/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQVPYHUFQYOME-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)CCC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium;iodide

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